2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine
Description
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring fused to a 2,5-dimethylthiophene moiety, with a primary amine group attached to the cyclopropane. The molecule’s rigid cyclopropane structure introduces significant ring strain, while the electron-rich thiophene and methyl substituents modulate electronic properties and steric interactions.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c1-5-3-7(6(2)11-5)8-4-9(8)10/h3,8-9H,4,10H2,1-2H3 |
InChI Key |
WUFALKCEHDEEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of 2,5-dimethylthiophene with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of flow chemistry techniques, which allow for continuous production and better control over reaction parameters. The use of catalysts to enhance the efficiency and selectivity of the cyclopropanation reaction is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene-Amine Derivatives
Several structurally related compounds are documented in pharmacopeial standards (), including:
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A secondary amine with a hydroxyl group and thiophen-2-yl substituent.
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : A tertiary amine with naphthalene and thiophene moieties.
Key Structural Differences:
| Property | 2-(2,5-Dimethylthiophen-3-yl)cyclopropan-1-amine | a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | e (S)-N-Methyl-3-(naphthalen-1-yloxy)-... |
|---|---|---|---|
| Core Structure | Cyclopropane + thiophene | Linear propane chain | Branched propane chain |
| Substituents | 2,5-Dimethylthiophene | Thiophen-2-yl + hydroxyl | Thiophen-3-yl + naphthalene-1-yloxy |
| Amine Type | Primary | Secondary | Tertiary |
The 2,5-dimethyl substitution on the thiophene may reduce reactivity compared to unsubstituted thiophene derivatives due to steric hindrance.
Cyclopropane-Containing Amines
describes 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine , a cyclopropane-bearing amine with a chlorine substituent.
Comparative Analysis:
| Property | This compound | 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine |
|---|---|---|
| Cyclopropane Position | Adjacent to thiophene | Adjacent to cyclopentyl and chlorine |
| Electronic Effects | Electron-donating methyl groups (thiophene) | Electron-withdrawing chlorine substituent |
| Amine Substitution | Primary amine | Tertiary (N-methyl) amine |
The chlorine atom in the analogue may increase polarity and hydrogen-bonding capacity, whereas the dimethylthiophene group in the target compound likely enhances lipophilicity. The primary amine in the target compound could facilitate salt formation or covalent bonding, unlike the tertiary amine in the chloro derivative .
Hydrogen-Bonding and Crystallographic Behavior
While direct data on the target compound’s crystallography are absent, emphasizes the role of hydrogen bonding in molecular aggregation. The primary amine group in this compound may participate in N–H···N or N–H···S hydrogen bonds, influencing crystal packing differently than analogues with hydroxyl (a3) or ether (e) groups. Tools like SHELX () and WinGX () are critical for resolving such structural details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
